molecular formula C12H11BrN2O B2729715 3-[(4-Bromophenyl)methoxy]pyridin-2-amine CAS No. 866135-55-9

3-[(4-Bromophenyl)methoxy]pyridin-2-amine

Cat. No.: B2729715
CAS No.: 866135-55-9
M. Wt: 279.137
InChI Key: HNJBVHDXCIBNDV-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methoxy]pyridin-2-amine is an organic compound with the molecular formula C12H11BrN2O It is a derivative of pyridine, featuring a bromophenyl group attached to a methoxy group, which is further connected to a pyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine typically involves the reaction of 4-bromobenzyl alcohol with 2-aminopyridine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or secondary amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-[(4-Bromophenyl)methoxy]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyridin-2-amine moiety facilitates its incorporation into biological systems. This compound can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methoxy]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and methoxy groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJBVHDXCIBNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327971
Record name 3-[(4-bromophenyl)methoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866135-55-9
Record name 3-[(4-bromophenyl)methoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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